[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-3-yl]methanol
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Overview
Description
[2,2’:5’,2’']Terthiophen-4-yl-methanol is an organic compound that belongs to the family of terthiophenes. Terthiophenes are oligomers of thiophene, a heterocyclic compound containing sulfur.
Preparation Methods
The synthesis of [2,2’:5’,2’']Terthiophen-4-yl-methanol typically involves the coupling of thiophene derivatives. One common method is the nickel- or palladium-catalyzed coupling reaction of 2,5-dibromothiophene with the Grignard reagent derived from 2-bromothiophene . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency .
Chemical Reactions Analysis
[2,2’:5’,2’']Terthiophen-4-yl-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
[2,2’:5’,2’']Terthiophen-4-yl-methanol has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of polythiophene-based materials, which are employed in organic semiconductors and photovoltaic cells.
Biological Activity: Some derivatives of terthiophenes exhibit biological activity, including insecticidal properties.
Corrosion Inhibition: Novel derivatives of terthiophenes have been studied as corrosion inhibitors for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of [2,2’:5’,2’']Terthiophen-4-yl-methanol involves its interaction with molecular targets through its thiophene rings. The compound can sensitize the formation of singlet oxygen, which is a reactive oxygen species. This property is utilized in applications such as photodynamic therapy and organic electronics .
Comparison with Similar Compounds
Similar compounds to [2,2’:5’,2’']Terthiophen-4-yl-methanol include:
2,2’-Bithiophene: A shorter oligomer of thiophene, used in similar applications but with different electronic properties.
Polythiophene: The parent polymer of terthiophenes, widely used in organic electronics for its conductive properties.
5,5’'-Dichloro-α-terthiophene: A derivative with chlorine substituents, exhibiting different reactivity and applications.
The uniqueness of [2,2’:5’,2’']Terthiophen-4-yl-methanol lies in its specific structure, which allows for tailored functionalization and diverse applications in various scientific fields.
Properties
Molecular Formula |
C13H10OS3 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-3-yl]methanol |
InChI |
InChI=1S/C13H10OS3/c14-7-9-6-13(16-8-9)12-4-3-11(17-12)10-2-1-5-15-10/h1-6,8,14H,7H2 |
InChI Key |
CTGDOERMEKYCRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC(=CS3)CO |
Origin of Product |
United States |
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